2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine
Description
2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with methylsulfanyl (SMe) and phenylsulfanyl (SPh) groups at positions 2 and 4, respectively. Its structure combines electron-rich sulfur atoms and aromatic systems, making it a versatile scaffold for pharmacological and synthetic applications. The compound is synthesized via cyclocondensation reactions involving binucleophiles and thiocarbonyl derivatives . Key spectral data for related derivatives include IR absorption at 1733 cm⁻¹ (C=O stretch) and NMR signals at δ 1.89 (s, 3H, CH₃) and δ 7.42–7.56 (m, aromatic protons) .
Properties
IUPAC Name |
2-methylsulfanyl-4-phenylsulfanylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S3/c1-16-13-14-11-10(7-8-17-11)12(15-13)18-9-5-3-2-4-6-9/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOXYQFTVSFGYEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(C=CS2)C(=N1)SC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine typically involves multi-step procedures. One common synthetic route includes the following steps:
Gewald Reaction: This step involves the condensation of a ketone with a cyanoacetamide in the presence of elemental sulfur to form a thienopyrimidine intermediate.
Substitution Reaction: The intermediate undergoes substitution reactions with methylsulfanyl and phenylsulfanyl groups to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrogen atoms within the pyrimidine ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or aryl halides are often employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise as an inhibitor of enzymes such as PDE4 and EZH2, which are involved in inflammatory and cancer pathways
Medicine: Due to its enzyme inhibitory properties, it is being explored as a potential therapeutic agent for conditions like cancer and inflammatory diseases
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active sites of enzymes such as PDE4 and EZH2, inhibiting their activity. .
Molecular Pathways: By inhibiting these enzymes, the compound can modulate various cellular pathways, including those involved in cell cycle regulation and apoptosis
Comparison with Similar Compounds
Electronic and Steric Effects
- Electron-Rich vs. Electron-Deficient Groups : The phenylsulfanyl group (SPh) is electron-rich, favoring π-π stacking interactions, whereas alkynyl () or tetrazolylthio () groups introduce electron-deficient regions, altering reactivity and binding modes.
- Steric Hindrance : Bulky substituents like nicotinamido-phenyl (TP3) or 4-methylpiperazinyl (compound 32) reduce conformational flexibility but improve receptor selectivity .
Key Research Findings and Data Tables
Table 1: Comparative Pharmacological Data
Biological Activity
Overview
2-(Methylsulfanyl)-4-(phenylsulfanyl)thieno[2,3-d]pyrimidine is a heterocyclic compound belonging to the thienopyrimidine family. Its unique structure, characterized by the presence of sulfur and nitrogen atoms, contributes to its significant biological activity, particularly as an inhibitor of various enzymes and receptors. This compound has garnered attention for its potential therapeutic applications in treating inflammatory diseases and certain types of cancer.
Target Enzymes and Pathways
The primary biological targets of this compound include:
- Phosphodiesterase 4B (PDE4B) : Inhibition of PDE4B leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in regulating inflammatory responses.
- Tubulin : The compound also exhibits interactions with tubulin, which may affect cellular processes such as mitosis and intracellular transport.
Mode of Action
The inhibition of PDE4B by this compound results in a dose-dependent decrease in tumor necrosis factor-alpha (TNF-α) levels, a pro-inflammatory cytokine. This action suggests its potential utility in managing inflammatory conditions and related disorders.
In Vitro Studies
-
Cytotoxicity Assays :
- Various studies have demonstrated that derivatives of thienopyrimidine compounds, including this compound, exhibit cytotoxic effects against cancer cell lines. For example, IC50 values in the micromolar range have been reported against specific cancer types, indicating significant anti-cancer properties .
-
Anti-inflammatory Effects :
- Research indicates that the compound effectively reduces TNF-α production in activated immune cells, highlighting its potential as an anti-inflammatory agent .
Comparative Analysis
| Compound Name | Target | IC50 (µM) | Biological Activity |
|---|---|---|---|
| This compound | PDE4B | 5.0 | Anti-inflammatory |
| Thieno[3,2-d]pyrimidine | Tubulin | 10.0 | Cytotoxicity against cancer cells |
| Other Thienopyrimidine Derivatives | Various | Varies | Range of biological activities |
Case Studies
- Study on Anti-Cancer Activity :
-
Inflammatory Disease Model :
- In animal models of inflammation, administration of this compound resulted in reduced edema and inflammatory cytokine levels, supporting its therapeutic potential in conditions like rheumatoid arthritis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
